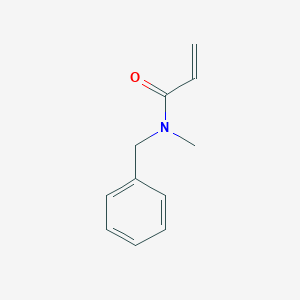
N-benzyl-N-methylprop-2-enamide
Cat. No. B2410313
Key on ui cas rn:
82799-49-3
M. Wt: 175.231
InChI Key: SXMHECGYSOUMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05717049
Procedure details


A quantity of 121 g of N-benzylmethylamine was reacted with 100 g of acryloyl chloride in the presence of 111 g of triethylamine in ether at 0° C. to 25° C. for 16 hours. The product was filtered, the solvent was removed, and N-benzyl-N-methylacrylamide was isolated in 69% yield by distillation under vacuum Cop 83°-85° C./0.04 mm--Hg).




Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](CN)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10](Cl)(=[O:13])[CH:11]=[CH2:12].[CH2:15]([N:17](CC)CC)C>CCOCC>[CH2:1]([N:17]([CH3:15])[C:10](=[O:13])[CH:11]=[CH2:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
121 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)CN
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
111 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N(C(C=C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
